molecular formula C11H14N2O4 B261428 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate

Cat. No. B261428
M. Wt: 238.24 g/mol
InChI Key: OBNITAJGFOUFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate, also known as Fmoc-Lys-OH, is a chemical compound that is widely used in scientific research. It belongs to the family of Fmoc-protected amino acids, which are commonly used in peptide synthesis. Fmoc-Lys-OH is a versatile building block that can be used to synthesize a variety of peptides and proteins. In

Mechanism of Action

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is a versatile building block that can be used to introduce lysine residues into peptides and proteins. Lysine residues are important for the stability and function of many proteins, as they can form electrostatic interactions with other charged amino acids. 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is also used to introduce functional groups such as amine and carboxylic acid groups into peptides and proteins, which can be used for further modification or conjugation.
Biochemical and Physiological Effects:
2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate has no known biochemical or physiological effects on its own, as it is a building block for peptide synthesis. However, peptides and proteins synthesized using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate may have a variety of biochemical and physiological effects depending on their sequence and structure.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate in peptide synthesis is its versatility. It can be used to introduce lysine residues, as well as other functional groups, into peptides and proteins. 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is also relatively easy to synthesize and purify, making it a cost-effective building block for peptide synthesis.
One limitation of using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is its sensitivity to acidic conditions. 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate can be hydrolyzed under acidic conditions, which can lead to the formation of impurities and reduced yields. Additionally, 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate can be difficult to handle due to its hygroscopic nature, which can lead to problems with solubility and storage.

Future Directions

There are many future directions for the use of 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate in scientific research. One area of interest is the development of new methods for peptide synthesis using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate. This could include the development of new protecting groups or coupling reagents that improve the efficiency and yield of peptide synthesis.
Another area of interest is the use of 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate in the development of new drug candidates. Peptides and proteins synthesized using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate could be used to target specific disease pathways or protein-protein interactions.
Finally, 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate could be used in the development of new biomaterials and biosensors. Peptides and proteins synthesized using 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate could be used to create functionalized surfaces or to detect specific biomolecules in complex samples.
Conclusion:
2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is a versatile building block that is widely used in scientific research. It can be used to synthesize a variety of peptides and proteins, including those with post-translational modifications. 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate has many advantages for peptide synthesis, including its versatility and cost-effectiveness. However, it also has limitations, including its sensitivity to acidic conditions and hygroscopic nature. There are many future directions for the use of 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate in scientific research, including the development of new methods for peptide synthesis, the use of 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate in drug development, and the development of new biomaterials and biosensors.

Synthesis Methods

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate can be synthesized using a variety of methods. One common method involves the reaction of Fmoc-protected lysine with acetic anhydride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate.

Scientific Research Applications

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is widely used in scientific research as a building block for peptide synthesis. It can be used to synthesize a variety of peptides and proteins, including those with post-translational modifications such as phosphorylation and glycosylation. 2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate is also used in the development of drug candidates, as well as in the study of protein-protein interactions and enzyme kinetics.

properties

Product Name

2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]acetic acid

InChI

InChI=1S/C11H14N2O4/c14-10(15)5-9-11(16)12-2-3-13(9)6-8-1-4-17-7-8/h1,4,7,9H,2-3,5-6H2,(H,12,16)(H,14,15)

InChI Key

OBNITAJGFOUFBA-UHFFFAOYSA-N

SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=COC=C2

Canonical SMILES

C1C[NH+](C(C(=O)N1)CC(=O)[O-])CC2=COC=C2

Origin of Product

United States

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